Clinical Efficacy in Allergic Symptom Relief: Head-to-Head Comparison with Carbinoxamine and Tripelennamine
In a 1955 clinical study involving 46 patients, bromodiphenhydramine hydrochloride (25 mg orally) was directly compared with carbinoxamine maleate (4 mg) and tripelennamine hydrochloride (50 mg) for the treatment of allergic symptoms [1]. The study provided quantitative efficacy data on symptom relief.
| Evidence Dimension | Clinical efficacy: proportion of patients with complete or almost complete relief of allergic symptoms |
|---|---|
| Target Compound Data | Complete or almost complete relief in 28 of 46 patients |
| Comparator Or Baseline | Carbinoxamine maleate (4 mg): complete/almost complete relief in 30 of 46 patients; Tripelennamine HCl (50 mg): complete/almost complete relief in 24 of 46 patients |
| Quantified Difference | Bromodiphenhydramine: 60.9% of patients; Carbinoxamine: 65.2%; Tripelennamine: 52.2% |
| Conditions | Oral administration, 46 allergic patients, 25 mg bromodiphenhydramine HCl |
Why This Matters
This direct clinical comparison establishes bromodiphenhydramine's relative position within the first-generation antihistamine class, supporting selection when carbinoxamine is unavailable or when the specific side-effect profile of bromodiphenhydramine is preferred.
- [1] Maclaren WR, Bruff WC, Eisenberg BC, Weiner H, Martin WH. A clinical comparison of carbinoxamine maleate, tripelennamine hydrochloride, and bromodiphenhydramine hydrochloride in treating allergic symptoms. Ann Allergy. 1955;13(3):307-312. View Source
